2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including fluorine atoms, a methoxy group, and a benzotriazole moiety
Preparation Methods
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 6-methyl-2-phenyl-2H-benzotriazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane .
Chemical Reactions Analysis
2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide include:
2,3,5,6-tetrafluoro-4-methoxy-N-(1,3-thiazol-2-yl)benzamide: This compound has a thiazole ring instead of a benzotriazole moiety, which can alter its chemical properties and applications.
4-azido-2,3,5,6-tetrafluorobenzoic acid: This compound contains an azido group, making it useful in click chemistry and other synthetic applications.
The uniqueness of this compound lies in its combination of fluorine atoms, methoxy group, and benzotriazole moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H14F4N4O2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-10-8-13-14(28-29(27-13)11-6-4-3-5-7-11)9-12(10)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30) |
InChI Key |
OTBDTUBFXNMIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.